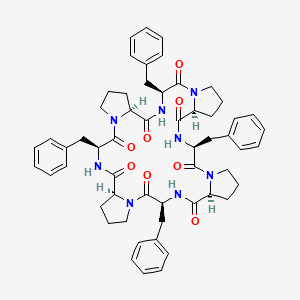
Cyclo(phenylalanyl-prolyl)4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(phenylalanyl-prolyl)4 is a cyclic tetrapeptide composed of alternating phenylalanine and proline residues. This compound is known for its unique structural properties and biological activities. It has been identified in various natural sources, including marine microorganisms and fungi, and has shown potential in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(phenylalanyl-prolyl)4 can be synthesized through solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cyclization: The linear peptide is cleaved from the resin and cyclized using a cyclization reagent like HATU.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS or fermentation processes using genetically engineered microorganisms. These methods ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclo(phenylalanyl-prolyl)4 undergoes various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction of the peptide can be achieved using reducing agents such as sodium borohydride.
Substitution: The proline residues can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol.
Substitution: Nucleophiles like amines, basic conditions.
Major Products Formed
Oxidation: Oxidized phenylalanine derivatives.
Reduction: Reduced peptide with modified proline residues.
Substitution: Substituted proline derivatives.
Scientific Research Applications
Cyclo(phenylalanyl-prolyl)4 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide cyclization and conformational analysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
Cyclo(phenylalanyl-prolyl)4 exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Anti-inflammatory Activity: Modulates immune responses by interacting with cytokine signaling pathways.
Antifungal Activity: Inhibits fungal growth by interfering with cell wall synthesis and membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-Leucyl-L-Prolyl): Another cyclic dipeptide with antifungal properties.
Cyclo(L-Phe-L-Pro): Known for its antimicrobial and anti-inflammatory activities.
Uniqueness
Cyclo(phenylalanyl-prolyl)4 is unique due to its specific sequence and cyclic structure, which confer distinct biological activities and stability compared to other cyclic peptides.
Properties
CAS No. |
82263-43-2 |
|---|---|
Molecular Formula |
C56H64N8O8 |
Molecular Weight |
977.2 g/mol |
IUPAC Name |
(3S,6S,12S,15S,21S,24S,30S,33S)-3,12,21,30-tetrabenzyl-1,4,10,13,19,22,28,31-octazapentacyclo[31.3.0.06,10.015,19.024,28]hexatriacontane-2,5,11,14,20,23,29,32-octone |
InChI |
InChI=1S/C56H64N8O8/c65-49-45-25-14-30-62(45)54(70)42(34-38-19-7-2-8-20-38)59-51(67)47-27-16-32-64(47)56(72)44(36-40-23-11-4-12-24-40)60-52(68)48-28-15-31-63(48)55(71)43(35-39-21-9-3-10-22-39)58-50(66)46-26-13-29-61(46)53(69)41(57-49)33-37-17-5-1-6-18-37/h1-12,17-24,41-48H,13-16,25-36H2,(H,57,65)(H,58,66)(H,59,67)(H,60,68)/t41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
GBYFRWZNEYJWAD-VTWSTLNFSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N2C1)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9 |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)N2C1)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


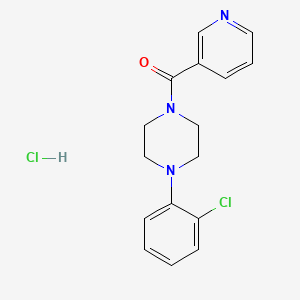
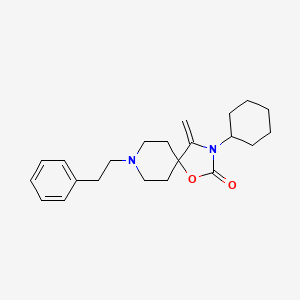
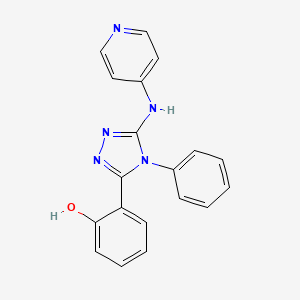
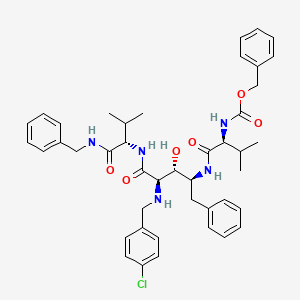


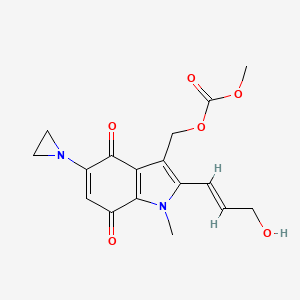
![1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12729213.png)
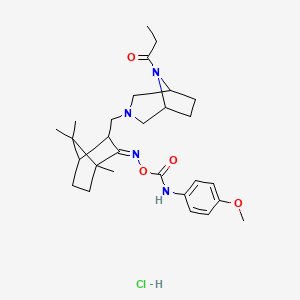
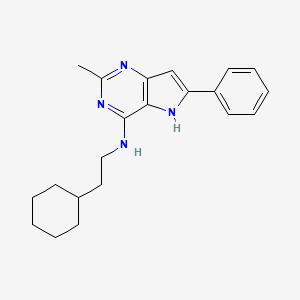


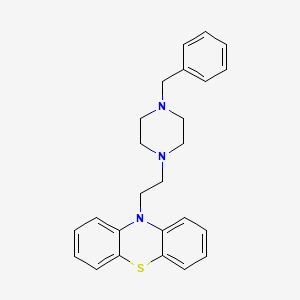
![(Z)-but-2-enedioic acid;1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate](/img/structure/B12729254.png)
